

An In-depth Technical Guide to Hinc II: Catalytic Activity and Cofactors

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Compound of Interest

Compound Name: *Hinc II*

Cat. No.: *B13384543*

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Abstract

Hinc II is a Type II restriction endonuclease derived from *Haemophilus influenzae* Rc that recognizes the degenerate, palindromic DNA sequence 5'-GTYRAC-3' (where Y is a pyrimidine and R is a purine) and cleaves in the center of this sequence to produce blunt ends.^[1] This enzyme is a valuable tool in molecular biology for DNA mapping, cloning, and various genetic engineering applications. This technical guide provides a comprehensive overview of the catalytic activity of **Hinc II**, its cofactor requirements, and detailed experimental protocols for its use and analysis.

Catalytic Activity and Specificity

Hinc II functions as a homodimer to recognize and cleave its specific DNA sequence.^[1] The recognition process involves the intercalation of glutamine side chains into the major groove of the DNA, which induces a conformational change in both the protein and the DNA.^[1] This interaction facilitates the precise positioning of the catalytic machinery for phosphodiester bond cleavage.

Quantitative Catalytic Parameters

Precise Michaelis-Menten kinetic parameters for **Hinc II**, such as the turnover number (kcat) and Michaelis constant (Km), are not extensively reported in publicly available literature.

However, the enzyme's activity is typically quantified in "units." One unit of **Hinc II** is universally defined as the amount of enzyme required to completely digest 1 µg of Lambda DNA in one hour at 37°C in a 50 µL reaction volume.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: **Hinc II** Activity and Recognition Sequence

Parameter	Value
Recognition Sequence	5'-GTYRAC-3' (Y=C/T, R=A/G)
Cleavage Site	GTY
Cut Type	Blunt End
Source Organism	Haemophilus influenzae Rc

Cofactor Requirements

Like most Type II restriction endonucleases, the catalytic activity of **Hinc II** is critically dependent on the presence of divalent metal cations.

Essential Cofactors

Magnesium ions (Mg^{2+}) are the essential cofactor for **Hinc II** activity. They are directly involved in the catalytic mechanism, facilitating the hydrolysis of the phosphodiester bonds. Manganese ions (Mn^{2+}) can also serve as a cofactor for the enzyme.

Inhibitory Cations

Calcium ions (Ca^{2+}) have been shown to inhibit the cleavage reaction of **Hinc II**. While Ca^{2+} can bind to the active site and may play a role in stabilizing the enzyme-DNA complex, it prevents the catalytic hydrolysis from occurring.

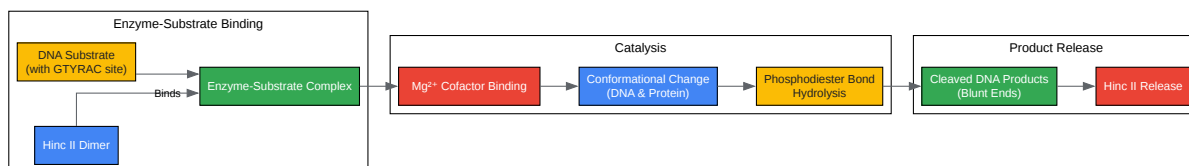
Table 2: Cofactor Requirements and Effects on **Hinc II** Activity

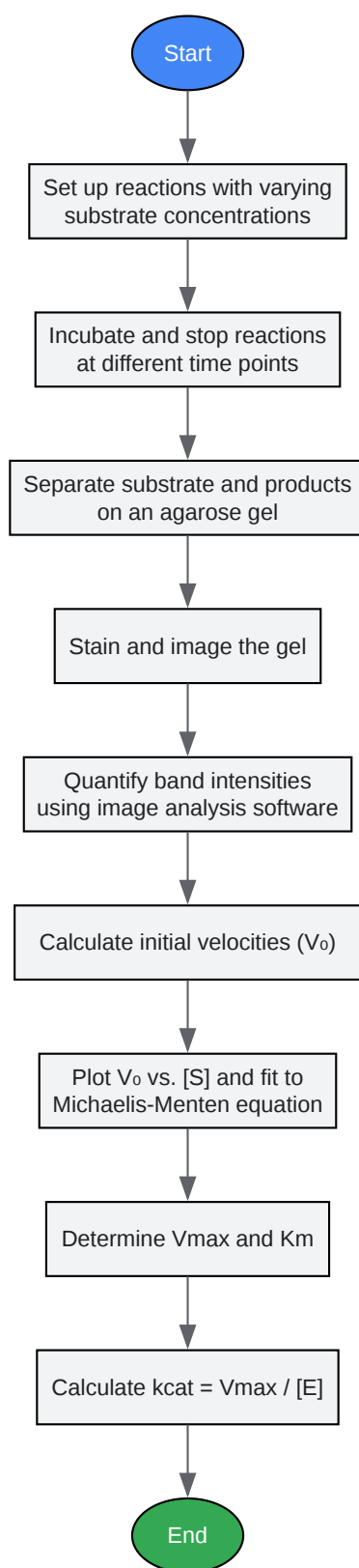
Divalent Cation	Role in Hinc II Activity	Optimal Concentration
Magnesium (Mg ²⁺)	Required Cofactor	Typically 5-10 mM in reaction buffers
Manganese (Mn ²⁺)	Can substitute for Mg ²⁺	Not typically used in standard protocols
Calcium (Ca ²⁺)	Inhibitory	Avoid in reaction buffers

Catalytic Mechanism

The catalytic mechanism of **Hinc II** involves the hydrolysis of the phosphodiester backbone of the DNA within its recognition sequence. While a detailed step-by-step mechanism specific to **Hinc II** is not fully elucidated, structural studies and comparison with other Type II restriction enzymes provide significant insights.

A crystal structure of **Hinc II** bound to its cognate DNA with Ca²⁺ has revealed key features of the active site. A calcium ion-ligated water molecule is positioned to act as the nucleophile in the phosphodiester bond cleavage.^[7] This water molecule is within hydrogen bonding distance of the conserved active site residue Lysine 129 (Lys129).^[7] It is proposed that Lys129, along with the divalent metal cofactor (typically Mg²⁺), activates this water molecule for a nucleophilic attack on the scissile phosphate. The reaction proceeds through a pentavalent transition state, ultimately leading to the cleavage of the phosphodiester bond and the generation of a 5'-phosphate and a 3'-hydroxyl group on the resulting DNA fragments.





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